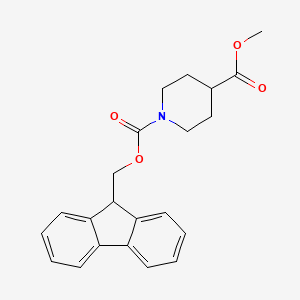

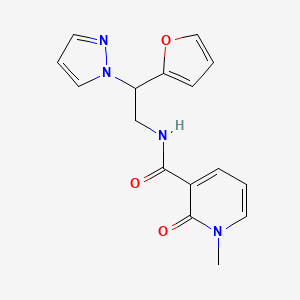

![molecular formula C9H8O2S2 B2616794 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid CAS No. 2241141-24-0](/img/structure/B2616794.png)

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11) . This indicates the molecular structure of the compound. It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

Aplicaciones Científicas De Investigación

Sensing Activities and Magnetic Properties

Research on derivatives of methyl-substituted thieno[2,3-b]thiophene dicarboxylate, a compound similar to 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid, has led to the development of lanthanide-based metal-organic frameworks with potential applications in gas adsorption, sensing, and magnetocaloric effects. These frameworks demonstrate moderate adsorption properties for gases like N2 and CO2 and show sensing properties toward nitrobenzene, acetone, and Cu(2+) ions in both DMF and aqueous solutions. Additionally, specific complexes exhibit significant magnetocaloric effects, highlighting their potential in magnetic cooling technologies (Wang et al., 2016).

Antimicrobial Applications

Synthesis efforts involving 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) have led to the creation of novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives. These compounds have demonstrated promising results in antimicrobial evaluations, suggesting their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Organic Synthesis and Chemical Transformations

The reactivity of 2,5-dimethylthiophene, closely related to this compound, has been explored in various chemical transformations. These include C-H bond activation and C-C bond formation, leading to the synthesis of complex thiophenic structures. Such studies provide insights into the mechanisms of organic reactions and potential pathways for synthesizing novel organic compounds (Paneque et al., 2005).

Fluorescent Chemosensors

Thieno[2,3-b]thiophene-based fluorogenic probes have been developed for high selectivity sensing of Pb(II) ions in neutral buffer aqueous solutions. These probes exhibit good water solubility and demonstrate the potential for environmental monitoring and the detection of heavy metals in water sources (Cao et al., 2011).

Electronic and Structural Studies

Computational studies on thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives have been conducted to optimize molecular geometries and investigate electronic structures. These studies provide valuable insights into the molecular properties that are crucial for the development of materials with specific electronic and photophysical characteristics (Buemi, 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, it is expected that more information about the specific effects of this compound will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

Propiedades

IUPAC Name |

4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDPBDSCYVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(SC2=C(S1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

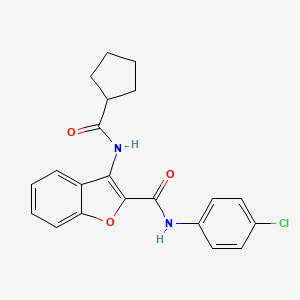

![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)

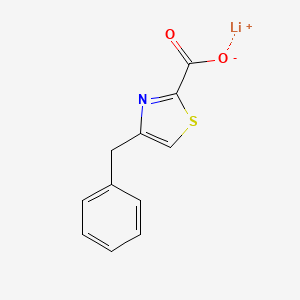

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

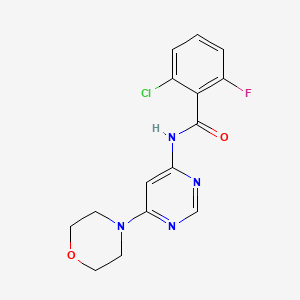

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)